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molecular formula C34H32N2 B8641789 1,3-Benzenediamine, N,N,N',N'-tetrakis(3-methylphenyl)- CAS No. 124591-08-8

1,3-Benzenediamine, N,N,N',N'-tetrakis(3-methylphenyl)-

Cat. No. B8641789
M. Wt: 468.6 g/mol
InChI Key: SBFJWYYUVYESMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05004662

Procedure details

More specifically, resorcinol of formula (A) is reacted with m-toluidine of formula (B) in the presence of iodine in a nitrogen current to obtain N,N'-di(3-tolyl)-1,3-phenylenediamine of formula (C). Then, N,N'-di(3-tolyl)-1,3-phenylenediamine is reacted with iodotoluene of formula (D) in the presence of potassium carbonate and powdery copper under reflux in nitrobenzene to obtain N,N,N',N'-tetra(3-tolyl)-1,3-phenylenediamine of formula (E).
Name
N,N'-di(3-tolyl)-1,3-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:22])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([NH:14][C:15]3[CH:16]=[C:17]([CH3:21])[CH:18]=[CH:19][CH:20]=3)[CH:9]=2)[CH:2]=1.I[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[CH3:30].C(=O)([O-])[O-].[K+].[K+]>[N+](C1C=CC=CC=1)([O-])=O.[Cu]>[C:1]1([CH3:22])[CH:6]=[CH:5][CH:4]=[C:3]([N:7]([C:3]2[CH:2]=[C:1]([CH3:22])[CH:6]=[CH:5][CH:4]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N:14]([C:29]3[CH:24]=[C:25]([CH3:30])[CH:26]=[CH:27][CH:28]=3)[C:15]3[CH:16]=[C:17]([CH3:21])[CH:18]=[CH:19][CH:20]=3)[CH:9]=2)[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
N,N'-di(3-tolyl)-1,3-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)NC1=CC(=CC=C1)NC=1C=C(C=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N(C1=CC(=CC=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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